molecular formula C11H11FN2S B15263605 4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B15263605
M. Wt: 222.28 g/mol
InChI Key: APDHPAGTVKPXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 4-fluoroaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target. The fluorine atom can also influence the compound’s lipophilicity and electronic properties, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11FN2S/c1-8(11-13-6-7-15-11)14-10-4-2-9(12)3-5-10/h2-8,14H,1H3

InChI Key

APDHPAGTVKPXFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.